REACTION_CXSMILES
|
[C:1]([CH:3]=[CH:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][C:10]([OH:12])=[O:11])#[N:2]>C1(C)C=CC=CC=1.[Pd]>[C:1]([CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][C:10]([OH:12])=[O:11])#[N:2]
|
Name
|
|
Quantity
|
167 g
|
Type
|
reactant
|
Smiles
|
C(#N)C=CCCCCCC(=O)O
|
Name
|
|
Quantity
|
800 mL
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Name
|
|
Quantity
|
10 g
|
Type
|
catalyst
|
Smiles
|
[Pd]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
After filtration of the catalyst and evaporation of the solvent, 165 g of an oil
|
Type
|
DISTILLATION
|
Details
|
that distills at 150° C. at 0.05 torr
|
Type
|
CUSTOM
|
Details
|
are recovered
|
Name
|
|
Type
|
|
Smiles
|
C(#N)CCCCCCCC(=O)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |